molecular formula C12H15N3O5 B4703537 N-butan-2-yl-4-methyl-3,5-dinitrobenzamide

N-butan-2-yl-4-methyl-3,5-dinitrobenzamide

Cat. No.: B4703537
M. Wt: 281.26 g/mol
InChI Key: QLGQUWQXUVQKCR-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-methyl-3,5-dinitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of dinitrobenzamides, which are characterized by the presence of nitro groups attached to a benzene ring. The compound’s molecular formula is C12H15N3O5, and it has a molecular weight of 281.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-methyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor. The process begins with the nitration of 4-methylbenzamide to introduce nitro groups at the 3 and 5 positions of the benzene ring. This is followed by the alkylation of the amide nitrogen with butan-2-yl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butan-2-yl-4-methyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-methyl-3,5-dinitrobenzamide involves its interaction with biological molecules. The nitro groups are believed to play a crucial role in its antimicrobial activity by interfering with the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butan-2-yl-4-methyl-3,5-dinitrobenzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its antimicrobial efficacy .

Properties

IUPAC Name

N-butan-2-yl-4-methyl-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-4-7(2)13-12(16)9-5-10(14(17)18)8(3)11(6-9)15(19)20/h5-7H,4H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGQUWQXUVQKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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